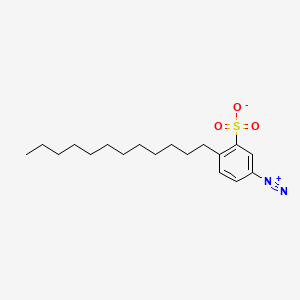

4-Dodecyl-3-sulphonatobenzenediazonium

Beschreibung

The compound 4-Dodecyl-3-sulphonatobenzenediazonium is a diazonium salt featuring a dodecyl (C₁₂H₂₅) chain at the para position and a sulfonate (-SO₃⁻) group at the meta position of the benzene ring. Diazonium salts are highly reactive intermediates in organic synthesis, commonly used in azo coupling reactions for dye production, surface functionalization, and electrochemical applications. The sulfonate group enhances water solubility, while the hydrophobic dodecyl chain may confer surfactant-like properties .

Eigenschaften

CAS-Nummer |

94160-09-5 |

|---|---|

Molekularformel |

C18H28N2O3S |

Molekulargewicht |

352.5 g/mol |

IUPAC-Name |

5-diazonio-2-dodecylbenzenesulfonate |

InChI |

InChI=1S/C18H28N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(20-19)15-18(16)24(21,22)23/h13-15H,2-12H2,1H3 |

InChI-Schlüssel |

UVAVRRTWWLTJOO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC1=C(C=C(C=C1)[N+]#N)S(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-DODECYL-3-SULFONATOBENZENEDIAZONIUM typically involves the diazotization of 4-DODECYL-3-SULFONATOBENZENEDIAZONIUM. The process begins with the sulfonation of dodecylbenzene to produce 4-DODECYL-3-SULFONATOBENZENEDIAZONIUM. This intermediate is then subjected to diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) under cold conditions to form the diazonium salt.

Industrial Production Methods

In industrial settings, the production of 4-DODECYL-3-SULFONATOBENZENEDIAZONIUM follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring of temperature and pH to maintain the stability of the diazonium salt.

Analyse Chemischer Reaktionen

Types of Reactions

4-DODECYL-3-SULFONATOBENZENEDIAZONIUM undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include potassium iodide (KI), copper(I) chloride (CuCl), and sodium hydroxide (NaOH). These reactions are typically carried out at low temperatures to prevent decomposition of the diazonium salt.

Coupling Reactions: These reactions often use phenols or aromatic amines in the presence of a base such as sodium carbonate (Na2CO3).

Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used under acidic conditions.

Major Products Formed

Substitution Reactions: Products include halogenated benzenes, phenols, and aromatic amines.

Coupling Reactions: Azo compounds are the primary products.

Reduction Reactions: The major product is the corresponding amine.

Wissenschaftliche Forschungsanwendungen

4-DODECYL-3-SULFONATOBENZENEDIAZONIUM has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of azo dyes and other aromatic compounds.

Biology: It is employed in the study of enzyme-catalyzed reactions and as a labeling reagent for biomolecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.

Industry: It is used as a surfactant in detergents and cleaning agents, as well as in the formulation of emulsions and dispersions.

Wirkmechanismus

The mechanism of action of 4-DODECYL-3-SULFONATOBENZENEDIAZONIUM involves its ability to form stable diazonium ions, which can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The evidence references Isopropanolamine Dodecylbenzenesulfonate (IDBS), a surfactant formed by the salt of dodecylbenzenesulfonic acid and isopropanolamine . While IDBS shares structural similarities with 4-Dodecyl-3-sulphonatobenzenediazonium (e.g., the dodecyl chain and sulfonate group), critical differences exist:

| Property | 4-Dodecyl-3-sulphonatobenzenediazonium | Isopropanolamine Dodecylbenzenesulfonate (IDBS) |

|---|---|---|

| Functional Groups | Diazonium (-N₂⁺), sulfonate (-SO₃⁻) | Sulfonate (-SO₃⁻), isopropanolamine counterion |

| Reactivity | High (thermally unstable, undergoes coupling) | Low (stable surfactant) |

| Applications | Azo dyes, surface modification | Detergents, emulsifiers |

| Water Solubility | Moderate (enhanced by sulfonate) | High (due to ionic nature) |

Key Findings from Evidence:

- IDBS is classified as a surfactant with occupational exposure risks, requiring handling guidelines to avoid respiratory or dermal irritation .

- No data exists in the evidence on environmental or industrial uses of diazonium salts like 4-Dodecyl-3-sulphonatobenzenediazonium.

Limitations of the Evidence

- focuses on IDBS, a structurally related but functionally distinct compound.

- discusses HFC-23 emissions, which are unrelated to the query.

- No sources address the diazonium functional group’s impact on reactivity, stability, or applications.

Recommendations for Further Research

To produce a robust comparison, additional data on the following analogs would be required:

4-Dodecylbenzenesulfonic Acid : To compare sulfonate group effects without the diazonium moiety.

Benzenediazonium Salts with Alkyl Chains : E.g., 4-Octylbenzenediazonium chloride, for structure-activity relationships.

Surfactant Diazonium Salts : Rare in industrial use but critical for understanding niche applications.

Biologische Aktivität

4-Dodecyl-3-sulphonatobenzenediazonium is a diazonium compound notable for its diverse biological activities, particularly in the fields of biochemistry and molecular biology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound 4-Dodecyl-3-sulphonatobenzenediazonium has a unique structure that contributes to its biological properties. Below is a summary of its chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C16H24N2O3S |

| Molecular Weight | 320.44 g/mol |

| CAS Number | 94230-90-7 |

| IUPAC Name | 4-Dodecyl-3-sulphonatobenzenediazonium |

| Solubility | Soluble in water and organic solvents |

The biological activity of 4-Dodecyl-3-sulphonatobenzenediazonium is primarily attributed to its ability to form reactive intermediates upon reduction. These intermediates can interact with various biomolecules, leading to:

- Protein Modification : The diazonium group can covalently bond with amino acids in proteins, altering their function and activity.

- Cellular Signaling : Interactions with cellular components may modulate signaling pathways, influencing cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that diazonium compounds exhibit antimicrobial activity against a range of pathogens. The mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic processes.

- Study Findings : A study demonstrated that 4-Dodecyl-3-sulphonatobenzenediazonium effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µM, showcasing its potential as an antimicrobial agent .

Cytotoxic Effects

The cytotoxicity of 4-Dodecyl-3-sulphonatobenzenediazonium has been evaluated in various cancer cell lines:

- Case Study : In vitro assays revealed that the compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations ranging from 50 to 200 µM. The mechanism was linked to oxidative stress and DNA damage .

Data Table: Biological Activity Overview

| Activity Type | Target Organism/Cell Line | Concentration Range | Effect Observed |

|---|---|---|---|

| Antimicrobial | E. coli | 50 - 100 µM | Growth inhibition |

| Antimicrobial | S. aureus | 50 - 100 µM | Growth inhibition |

| Cytotoxic | MCF-7 (breast cancer) | 50 - 200 µM | Induction of apoptosis |

| Cytotoxic | HeLa (cervical cancer) | 50 - 200 µM | Induction of apoptosis |

Applications in Research

4-Dodecyl-3-sulphonatobenzenediazonium is utilized in various research applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.